molecular formula C12H13NO2S B11925753 H-|A-HoAla(3-benzothienyl)-OH

H-|A-HoAla(3-benzothienyl)-OH

Cat. No.: B11925753
M. Wt: 235.30 g/mol
InChI Key: FGCYUNZSPGBIGH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-|A-HoAla(3-benzothienyl)-OH” is a synthetic compound that features a 3-benzothienyl group attached to a modified alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-|A-HoAla(3-benzothienyl)-OH” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as alanine and 3-benzothiophene.

    Protection and Activation: The amino group of alanine is protected using a suitable protecting group, and the carboxyl group is activated for coupling.

    Coupling Reaction: The activated alanine derivative is coupled with 3-benzothiophene under specific reaction conditions, such as the presence of a coupling reagent like EDCI or DCC.

    Deprotection: The protecting group is removed to yield the final product, “this compound”.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“H-|A-HoAla(3-benzothienyl)-OH” can undergo various chemical reactions, including:

    Oxidation: The 3-benzothienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothienyl group or other functional groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothienyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “H-|A-HoAla(3-benzothienyl)-OH” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-|A-HoAla(3-thienyl)-OH: A similar compound with a thiophene ring instead of a benzothiophene ring.

    H-|A-HoAla(3-furyl)-OH: A compound with a furan ring in place of the benzothiophene ring.

Uniqueness

“H-|A-HoAla(3-benzothienyl)-OH” is unique due to the presence of the benzothienyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the benzothienyl ring.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1

InChI Key

FGCYUNZSPGBIGH-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.